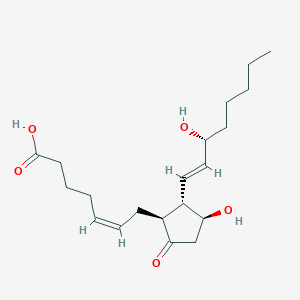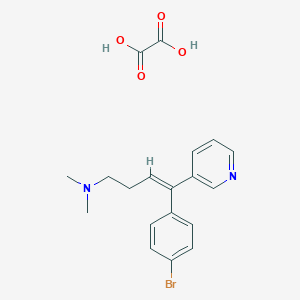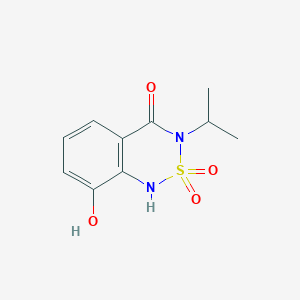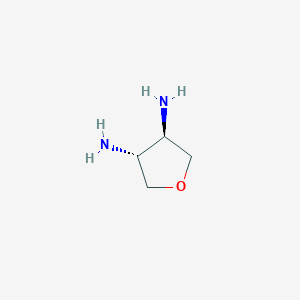![molecular formula C13H16N2 B044680 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-51-6](/img/structure/B44680.png)
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a chemical compound that has been studied extensively due to its potential applications in various fields of science. The compound is a heterocyclic molecule that contains a benzimidazole ring fused to an azepine ring. It has been found to have several biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology, neuroscience, and medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it has been found to interact with several molecular targets, including GABA receptors, dopamine receptors, and serotonin receptors. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
Several biochemical and physiological effects of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been reported. It has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects, which may be due to its ability to modulate neurotransmitter systems in the brain. Additionally, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its potential as a starting material for the synthesis of other compounds with potential medicinal properties. Additionally, its ability to interact with multiple molecular targets makes it a promising candidate for drug development. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Future Directions
There are several future directions for research on 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to optimize its potential therapeutic effects by elucidating its exact mechanism of action and developing more potent derivatives.
Synthesis Methods
The synthesis of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the condensation of o-phenylenediamine with 2-methylcyclohexanone in the presence of acetic acid and polyphosphoric acid. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
The compound has been studied extensively for its potential applications in various fields of science. In pharmacology, it has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for certain types of cancer. In neuroscience, it has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In medicinal chemistry, it has been used as a starting material for the synthesis of other compounds with potential medicinal properties.
properties
CAS RN |
117644-51-6 |
|---|---|
Product Name |
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
8-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-6-7-13-14-11-4-2-3-5-12(11)15(13)9-8-10/h2-5,10H,6-9H2,1H3 |
InChI Key |
PATOYCNKEISFLE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NC3=CC=CC=C3N2CC1 |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3N2CC1 |
synonyms |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-8-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















